Magnesium, dimethyl-

Übersicht

Beschreibung

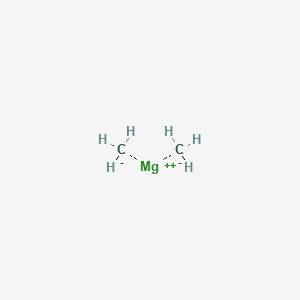

Magnesium, dimethyl- is an organomagnesium compound with the chemical formula ( \text{C}_2\text{H}_6\text{Mg} ). It is a white pyrophoric solid, meaning it can ignite spontaneously in air. This compound is primarily used in the synthesis of other organometallic compounds and has significant applications in organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesium, dimethyl- can be synthesized by adding dioxane to a solution of methylmagnesium halide. The reaction is as follows :

[ 2 \text{CH}_3\text{MgX} + 2 \text{dioxane} \rightleftharpoons (\text{CH}_3)_2\text{Mg} + \text{MgX}_2(\mu\text{-dioxane})_2 \downarrow ]

In this procedure, the dimethylmagnesium exists as the ether adduct, not the polymer. The addition of 1,4-dioxane causes the precipitation of solid ( \text{MgX}_2(\mu\text{-dioxane})_2 ), a coordination polymer, which drives the Schlenk equilibrium toward the formation of dimethylmagnesium .

Another method involves combining dimethylmercury and magnesium .

Industrial Production Methods

Industrial production methods for magnesium, dimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium, dimethyl- undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form magnesium oxide and methane.

Substitution: Reacts with halides to form corresponding organomagnesium halides.

Transmetallation: Reacts with other metal halides to form new organometallic compounds.

Common Reagents and Conditions

Oxygen: For oxidation reactions.

Halides: For substitution reactions.

Other metal halides: For transmetallation reactions.

Major Products

Magnesium oxide: From oxidation.

Organomagnesium halides: From substitution.

New organometallic compounds: From transmetallation.

Wissenschaftliche Forschungsanwendungen

Magnesium, dimethyl- has a wide range of scientific research applications:

Chemistry: Used in the synthesis of other organometallic compounds and as a reagent in organic synthesis.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential use in drug synthesis and delivery.

Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

Magnesium, dimethyl- exerts its effects primarily through its ability to donate methyl groups in chemical reactions. This donation is facilitated by the presence of magnesium, which stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved include various organic substrates that can accept methyl groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diethylmagnesium

- Dimethylberyllium

- Dibutylmagnesium

Uniqueness

Magnesium, dimethyl- is unique due to its specific reactivity and stability profile. Unlike diethylmagnesium and dimethylberyllium, which have different alkyl groups, magnesium, dimethyl- offers distinct reactivity due to its methyl groups. Dibutylmagnesium, on the other hand, is a dimer, whereas magnesium, dimethyl- forms a linear chain structure .

Biologische Aktivität

Magnesium dimethyl, commonly referred to as dimethyl magnesium, is an organomagnesium compound that has garnered attention for its biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Dimethyl magnesium is a Grignard reagent, characterized by its highly reactive nature. It is typically used in organic synthesis as a nucleophile. The compound can be represented chemically as , where magnesium acts as a central atom bonded to two methyl groups. Its reactivity with various electrophiles makes it a valuable tool in synthetic chemistry.

- Enzymatic Activation : Magnesium ions play a crucial role in enzymatic reactions, particularly in the activation of ATP-dependent enzymes. Studies have shown that magnesium can enhance the activity of enzymes such as creatine kinase and pyruvate dehydrogenase, which are vital for energy metabolism .

- Cellular Metabolism : Dimethyl magnesium has been observed to influence cellular metabolism significantly. It alters metabolic pathways by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle. This modulation can lead to increased energy production or altered metabolic states in cells .

- Anti-Angiogenic Properties : Recent research indicates that dimethyl magnesium may exhibit anti-angiogenic effects, potentially making it relevant in treating conditions characterized by abnormal blood vessel growth, such as cancer and diabetic retinopathy. The compound appears to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for angiogenesis .

Study on Endothelial Cells

A study conducted on human dermal microvascular endothelial cells (HMECs) demonstrated that treatment with dimethyl magnesium resulted in:

- Increased Glycolysis : Enhanced glycolytic activity was noted, which may contribute to the survival and proliferation of endothelial cells under hypoxic conditions.

- Decreased Cell Respiration : A reduction in mitochondrial respiration was observed, suggesting a shift towards anaerobic metabolism .

Impact on Cancer Cells

In another investigation focusing on cancer biology, dimethyl magnesium was shown to suppress tumor growth in xenograft models by inhibiting angiogenesis. The mechanism involved downregulation of pro-angiogenic factors and modulation of metabolic pathways critical for tumor cell survival .

Data Tables

| Property | Observation |

|---|---|

| Chemical Formula | |

| Enzymatic Activation | Enhances ATP-dependent enzyme activity |

| Glycolysis Rate | Increased under hypoxic conditions |

| Mitochondrial Respiration | Decreased |

| Anti-Angiogenic Effect | Inhibits VEGFR2 |

Eigenschaften

IUPAC Name |

magnesium;carbanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Mg/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKIHOQVIBBESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062765 | |

| Record name | Magnesium, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Dimethylmagnesium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very slightly soluble in ether | |

| Record name | DIMETHYLMAGNESIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid crystals | |

CAS No. |

2999-74-8 | |

| Record name | Dimethylmagnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002999748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLMAGNESIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Stable to 240 °C | |

| Record name | DIMETHYLMAGNESIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.